2-Bromo-4-(dimethylamino)aniline

Vue d'ensemble

Description

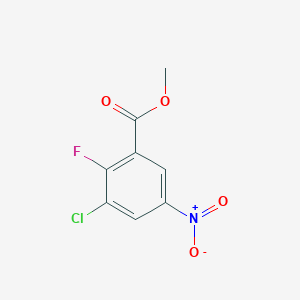

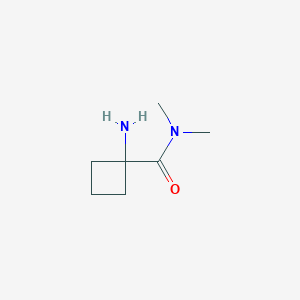

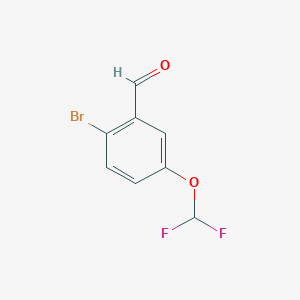

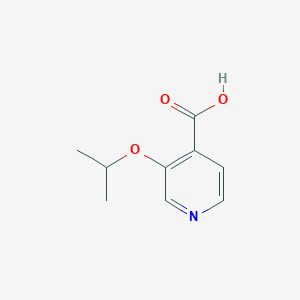

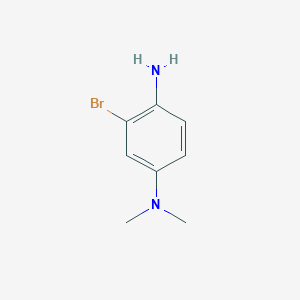

“2-Bromo-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11BrN2 . It is a derivative of aniline, which is a primary amine widely used as a precursor in the synthesis of organobromine compounds .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(dimethylamino)aniline” consists of a bromine atom and a dimethylamino group attached to an aniline ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

Aniline derivatives, such as “2-Bromo-4-(dimethylamino)aniline”, are known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .Applications De Recherche Scientifique

Crystal Structure Characterization

The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been synthesized and characterized using X-ray diffraction. This study provides insights into its crystal structure, including its crystallization in the monoclinic crystal system and the dihedral angles between the aromatic rings in its molecules (Zeng Wu-lan, 2011).

Molecular Conformation Influence

Research on p-Bromo-N-(p-dimethylaminobenzylidene)aniline, a compound similar to 2-Bromo-4-(dimethylamino)aniline, demonstrates how crystal environment influences molecular conformation. The study revealed two independent molecules with markedly different conformations, showcasing the impact of crystal packing effects on molecular arrangements (M. Ahmet, J. Silver, A. Houlton, 1994).

Synthesis and Redox Properties

The synthesis of oligo(N-phenyl-m-aniline)s, including 2-Bromo-4-(dimethylamino)aniline derivatives, has been achieved, along with an analysis of their redox properties. These compounds exhibit distinct cationic states with triplet spin-multiplicity, highlighting their potential in electronic applications (A. Ito, H. Ino, Kazuyoshi Tanaka, K. Kanemoto, Tatsuhisa Kato, 2002).

Structural Analysis of Derivatives

A study on 2-Bromo, 4′-dimethylamino, α-cyanostilbene, a derivative of 2-Bromo-4-(dimethylamino)aniline, highlights its orthorhombic structure. The research emphasizes the steric repulsion in the molecule affecting the coplanarity of phenyl groups, a critical aspect in understanding the molecular dynamics of such compounds (M. V. Meerssche, G. Leroy, 2010).

Charge-Transfer and Proton-Transfer Studies

The interaction between dimethylamino-p-benzaldehyde and o-bromoaniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been studied for charge-transfer and proton-transfer in molecular complexes. This research provides valuable insights into the electronic properties of these compounds (Nobuaki Inoue, Y. Matsunaga, 1973).

Reaction Mechanism Investigation

An investigation into the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, compounds related to 2-Bromo-4-(dimethylamino)aniline, reveals insights into the selectivity and reaction mechanisms. This research is crucial for understanding the chemical reactivity and potential applications of such compounds (Monika Tripathi, Vianney Regnier, Christophe Lincheneau, David Martin, 2017).

Orientations Futures

While specific future directions for “2-Bromo-4-(dimethylamino)aniline” are not mentioned in the literature, similar compounds have been studied for their potential applications. For example, one study discusses the use of 1,8-naphthalimide derivatives, which include aniline derivatives, as emissive materials in organic light-emitting diodes . This suggests that “2-Bromo-4-(dimethylamino)aniline” and similar compounds could have potential applications in the field of organic electronics.

Propriétés

IUPAC Name |

2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHAMISQAPJLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(dimethylamino)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.